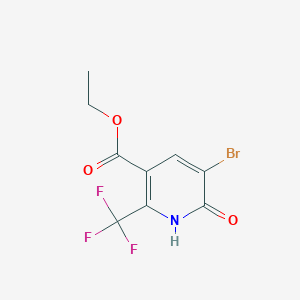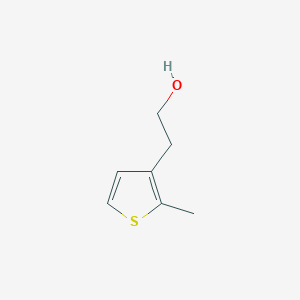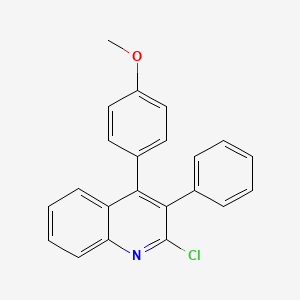
9-Phenethyl-1H-purin-6(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenethyl-1H-purin-6(9H)-one is a purine derivative, which is a class of heterocyclic aromatic organic compounds Purines are fundamental to numerous biochemical processes, making them crucial in scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenethyl-1H-purin-6(9H)-one typically involves the alkylation of a purine derivative. One common method starts with commercial N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide. The process uses an acid-catalyzed phase transfer catalysis (PTC) to produce selective alkylation at the 9 position of the guanine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of phase transfer catalysis and selective alkylation are likely employed on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-Phenethyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Aplicaciones Científicas De Investigación
9-Phenethyl-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to nucleic acids and their interactions.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 9-Phenethyl-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit specific enzymes involved in nucleic acid metabolism, thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1,9-dihydro-6H-purin-6-one: Another purine derivative with similar structural features.
9-(2-Deoxypentofuranosyl)-1,9-dihydro-6H-purin-6-one: A nucleoside analog with applications in antiviral research.
Uniqueness
9-Phenethyl-1H-purin-6(9H)-one is unique due to its phenethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
34396-75-3 |
|---|---|
Fórmula molecular |
C13H12N4O |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
9-(2-phenylethyl)-1H-purin-6-one |
InChI |
InChI=1S/C13H12N4O/c18-13-11-12(14-8-15-13)17(9-16-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,15,18) |
Clave InChI |
OLVVTFHJEZZWQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN2C=NC3=C2N=CNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B8798389.png)







![Thiazolo[5,4-b]pyridin-5-ylmethanamine](/img/structure/B8798437.png)


